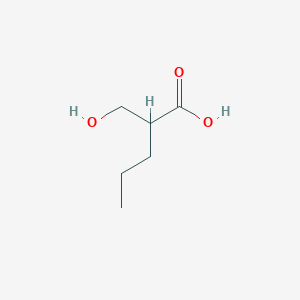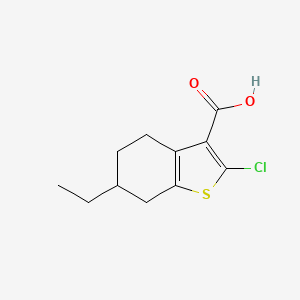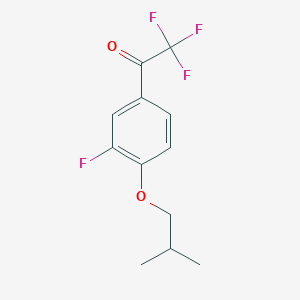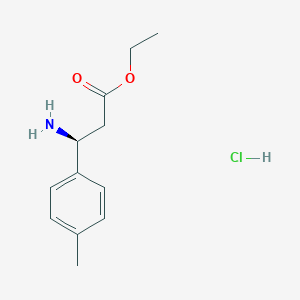
4-Sulfanyl-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfanyl-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C5H10O2S2 and a molecular weight of 166.26 g/mol . This compound is known for its unique structure, which includes a sulfur atom bonded to a thiane ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanyl-1lambda6-thiane-1,1-dione typically involves the reaction of tetrahydrothiopyran with sulfur dioxide under controlled conditions . The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Sulfanyl-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve the desired reduction.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Reduction: Thiols and other sulfur-containing derivatives are the primary products of reduction reactions.
Substitution: Various substituted thiane derivatives are formed depending on the nucleophile used.
Applications De Recherche Scientifique
4-Sulfanyl-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Sulfanyl-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Mercaptotetrahydro-2H-thiopyran 1,1-dioxide: This compound is structurally similar to 4-Sulfanyl-1lambda6-thiane-1,1-dione and shares some of its chemical properties.
Tetrahydrothiopyran: Another related compound, tetrahydrothiopyran, serves as a precursor in the synthesis of this compound.
Uniqueness
This compound stands out due to its unique sulfur-containing thiane ring structure. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H10O2S2 |
|---|---|
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
1,1-dioxothiane-4-thiol |
InChI |
InChI=1S/C5H10O2S2/c6-9(7)3-1-5(8)2-4-9/h5,8H,1-4H2 |
Clé InChI |
KNQFAGJIXQTQPM-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)



![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)

![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)






